molecular formula C13H19ClN2O B092005 3-(3-Chlorophenyl)-1,1-dipropylurea CAS No. 15441-99-3

3-(3-Chlorophenyl)-1,1-dipropylurea

Cat. No.: B092005
CAS No.: 15441-99-3
M. Wt: 254.75 g/mol
InChI Key: BJRYHLJYGXKHCN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,1-dipropylurea is an organic compound that belongs to the class of urea derivatives It features a chlorophenyl group attached to a dipropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea typically involves the reaction of 3-chloroaniline with dipropylcarbodiimide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the dipropylamine to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,1-dipropylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted urea derivatives.

    Oxidation Reactions: Formation of oxidized urea derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1,1-dipropylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    3-Chlorophenylhydrazone: Another compound with a chlorophenyl group, used as an uncoupler of oxidative phosphorylation.

Uniqueness

3-(3-Chlorophenyl)-1,1-dipropylurea is unique due to its specific urea structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a dipropylurea moiety that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(3-chlorophenyl)-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYHLJYGXKHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337016
Record name 3-(3-chlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-99-3
Record name 3-(3-chlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIPROPYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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